![molecular formula C14H15F3N2O4 B2524417 Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate CAS No. 318247-30-2](/img/structure/B2524417.png)
Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate, is a highly functionalized molecule that is part of a broader class of compounds with potential biological activity. The related compounds in the provided papers include various pyrrole and pyridine derivatives, which are often explored for their potential as pharmaceutical agents due to their diverse biological activities.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported using different strategies. For instance, the synthesis of 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor antagonists was achieved by introducing bulky N-alkyl groups to increase binding affinity and potency for growth inhibition of androgen-dependent cells . Another approach involved a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which allows for the introduction of substituents at the pyrrole nitrogen . These methods highlight the versatility of pyrrole chemistry in generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For example, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by FTIR, NMR spectroscopy, and single-crystal X-ray analysis . Similarly, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was determined, revealing coplanarity between the pyrrolidine and benzene rings . These studies are crucial for understanding the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrrole derivatives can be influenced by the substituents present on the molecule. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol leads to methoxylation at different positions depending on the presence of oxygen or nitrogen . This demonstrates the susceptibility of pyrrole derivatives to undergo photochemical reactions, which could be exploited in synthetic applications or may have implications for their stability under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are often characterized by their spectroscopic signatures and their solid-state behavior. Mass spectrometry, infrared, and proton NMR spectroscopies have been used to study a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, providing insights into their hydrogen bonding capabilities . Density functional theory (DFT) calculations have also been employed to predict the properties of these compounds, such as the HOMO-LUMO gap, which is related to their chemical reactivity . These analyses are essential for the rational design of new compounds with desired physical and chemical characteristics.
Applications De Recherche Scientifique
Androgen Receptor Antagonists
Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate and its derivatives have been explored for their potential as novel androgen receptor (AR) antagonists. These compounds, including 4-(anilino)pyrrole-2-carboxamides, show promise in targeting androgen receptors, particularly in the context of prostate cancer cells with mutated nuclear androgen receptors (Wakabayashi et al., 2008).
Radiopharmaceuticals
Research has also focused on the synthesis of radiolabeled versions of this compound for potential use in diagnostic imaging and therapy. This includes the development of radio-labeled leukotriene inhibitors, such as SCH 37224, which have applications in the study of inflammatory diseases (Duelfer & Gala, 1991).
NMR Spectroscopy in Chlorinated Compounds
The compound and its related derivatives have been used in nuclear magnetic resonance (NMR) studies, particularly for characterizing chlorinated compounds. The one-bond chlorine-isotope effect in 13C NMR has been employed to identify chlorinated carbons in these compounds' structures (Irvine et al., 2008).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase
These compounds have been investigated as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, with potential implications for the treatment of type-2 diabetes. Studies have focused on the synthesis of carbon-13 and carbon-14 labeled inhibitors for drug metabolism and pharmacokinetics research (Latli et al., 2017).
Development of Immunoassays
Synthesis of analogues of this compound has been undertaken for the development of immunoassays. These studies aim to produce antibodies for detecting specific metabolites, such as trans-3'-hydroxycotinine, a major metabolite of cotinine (Desai & Amin, 1991).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-[[3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c1-23-12(21)11-6-10(20)7-19(11)13(22)18-9-4-2-3-8(5-9)14(15,16)17/h2-5,10-11,20H,6-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFANPHGIUWHMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrrolidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2524335.png)
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
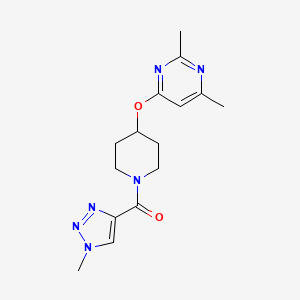
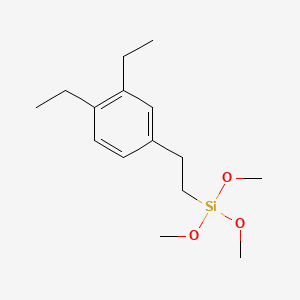
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)
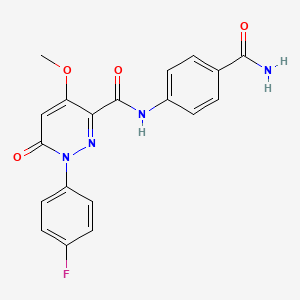
![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)
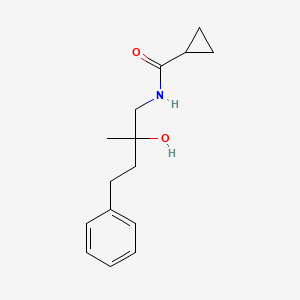
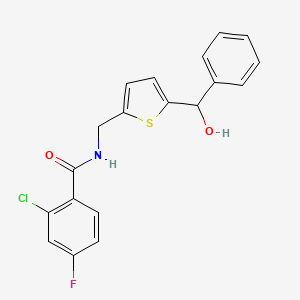
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

